molecular formula C12H10N2O3S B2442020 1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one CAS No. 1432437-05-2

1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one

Cat. No.: B2442020
CAS No.: 1432437-05-2
M. Wt: 262.28
InChI Key: BNJHMQIAJOAZOL-UHFFFAOYSA-N
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Description

1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms

Properties

IUPAC Name

1-[2-(4-nitrophenyl)-1,3-thiazol-5-yl]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-8(15)6-11-7-13-12(18-11)9-2-4-10(5-3-9)14(16)17/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJHMQIAJOAZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CN=C(S1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to form the thiazole ring. The final step involves the acylation of the thiazole ring with acetyl chloride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-[2-(4-Aminophenyl)-1,3-thiazol-5-yl]propan-2-one.

    Reduction: Formation of 1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-ol.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-Aminophenyl)-1,3-thiazol-5-yl]propan-2-one: Similar structure but with an amino group instead of a nitro group.

    1-[2-(4-Methylphenyl)-1,3-thiazol-5-yl]propan-2-one: Similar structure but with a methyl group instead of a nitro group.

    1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]propan-2-one: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one is unique due to the presence of the nitro group, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

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